2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide
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Description
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Anticancer Applications
Research on derivatives similar to the specified compound has shown promising anticancer activity. For instance, a study synthesized 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which were tested for their anticancer activity. Notably, certain derivatives exhibited potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, demonstrating the potential of such compounds in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial Applications
Another study highlighted the synthesis of novel thiazolidinone, thiazoline, and thiophene derivatives starting from a similar compound, which were then evaluated for their antimicrobial properties. Some of these synthesized compounds showed promising activities, indicating their potential application in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Synthetic Chemistry Applications
The compound's derivatives also play a crucial role in the field of synthetic organic chemistry. For example, studies have utilized similar compounds as starting materials or intermediates in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical chemistry for their biological activities. Such research underscores the versatility of these compounds in synthesizing a wide range of biologically active molecules, paving the way for the discovery of new drugs (Attaby, Elghandour, Mustafa, & Ibrahem, 2002).
Properties
IUPAC Name |
2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c19-10-14-13(15-7-4-8-24-15)9-16(22)21-18(14)25-11-17(23)20-12-5-2-1-3-6-12/h4,7-8,12-13H,1-3,5-6,9,11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVBWUSCSIYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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